2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine
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Overview
Description
2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine is a chemical compound with the molecular formula C11H8ClFN2O and a molecular weight of 238.65 g/mol . This compound is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds similar to pyridine and benzene. Pyrimidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer, antiviral, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to the desired therapeutic or pesticidal outcomes . For example, in pharmaceuticals, it may inhibit specific enzymes involved in disease progression, while in agrochemicals, it may disrupt essential biological processes in pests .
Comparison with Similar Compounds
2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine can be compared with other pyrimidine derivatives, such as:
2,4-Dichloro-5-fluoropyrimidine: This compound has similar applications in pharmaceuticals and agrochemicals but differs in its substitution pattern, which affects its reactivity and biological activity.
2-Chloro-4-(trifluoromethyl)pyrimidine: This derivative is used in similar fields but has a trifluoromethyl group instead of a fluorophenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity, making it valuable for targeted applications in various scientific fields .
Properties
IUPAC Name |
2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPKDTWVMYHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC(=NC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340355-11-4 |
Source
|
Record name | 2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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